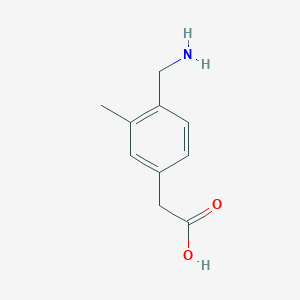
2-(4-(Aminomethyl)-3-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Aminomethyl)-3-methylphenyl)acetic acid is an organic compound with a unique structure that includes an aminomethyl group attached to a methylphenyl acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Aminomethyl)-3-methylphenyl)acetic acid typically involves the reaction of 4-(aminomethyl)-3-methylbenzaldehyde with a suitable acetic acid derivative. One common method includes the use of a reductive amination process, where the aldehyde group is reduced to an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Aminomethyl)-3-methylphenyl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
2-(4-(Aminomethyl)-3-methylphenyl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Aminomethyl)-3-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. This compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .
Comparison with Similar Compounds
4-Aminophenylacetic acid: Shares a similar structure but lacks the methyl group on the phenyl ring.
2-(4-Aminophenyl)acetic acid: Another similar compound with slight structural variations.
Uniqueness: 2-(4-(Aminomethyl)-3-methylphenyl)acetic acid is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. These structural features may enhance its interactions with biological targets and its utility in various applications .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[4-(aminomethyl)-3-methylphenyl]acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4H,5-6,11H2,1H3,(H,12,13) |
InChI Key |
GELOZAPRJKLQKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


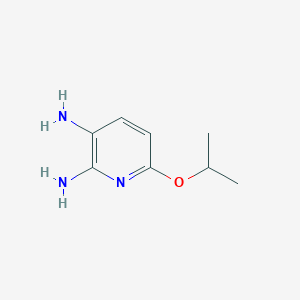
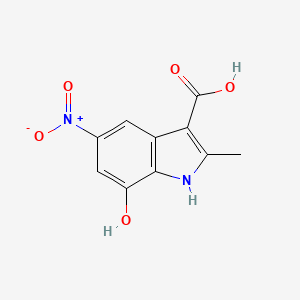
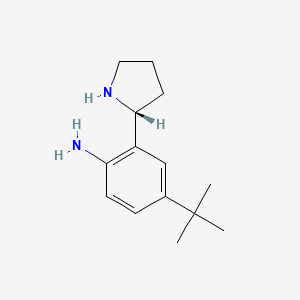

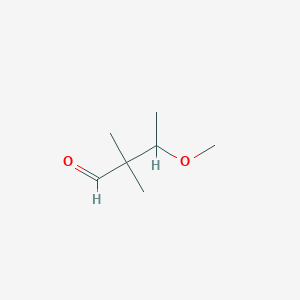

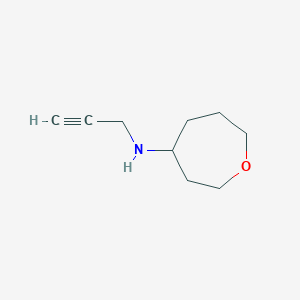
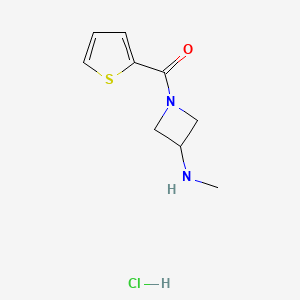
![2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol](/img/structure/B13333906.png)
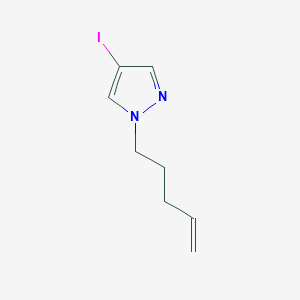
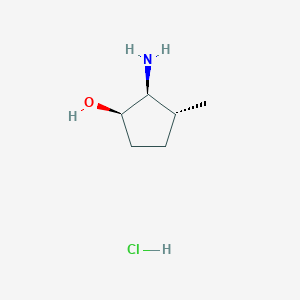
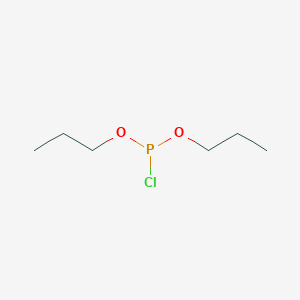
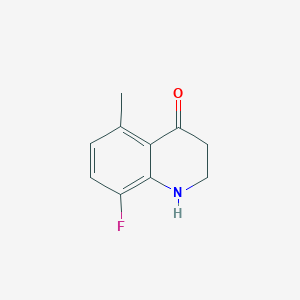
![8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13333948.png)
